N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid
Overview
Description
“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is a chemical compound. It is a bifunctional alkylating drug belonging to the nitrogen mustard group and is widely used as an anticancer agent . The antitumor activity of the nitrogen mustards is based on the formation of adducts with genomic DNA .
Synthesis Analysis
The synthesis of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” involves several steps. It has been reported that it can react with 2’-deoxyadenosine at physiological pH, and the reactions were followed by HPLC-MS and HPLC-MS/MS techniques .Molecular Structure Analysis
The molecular structure of “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” is complex. It has been studied using various techniques such as vibrational spectra, Hirshfeld surface analysis, and molecular docking .Chemical Reactions Analysis
“N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” can react with various heteroatoms of the nucleoside. The principal site of alkylation was N1. Several other adducts were also detected. The N1, N6, N3, and N7 derivatives were characterized by means of MS/MS, UV, and 1H NMR .Scientific Research Applications
Antitumor and Cytogenetic Effects : This compound has shown potential as an antitumor agent. For instance, the ester and amidic steroidal derivatives of p-bis(2-chloroethyl)amino phenylacetic acid exhibited cytogenetic, cytostatic, and antineoplastic effects, with the ester compound being more potent (Nikolaropoulos et al., 1997).
Reactions in Physiological Solutions : Studies have revealed how this compound reacts in physiological solutions. For example, it decomposes in aqueous solutions via a mechanism similar to other aromatic and aliphatic nitrogen mustards (Pettersson-Fernholm et al., 1999).
Detoxification in Human Gastric Juice and Saliva : Research has shown the conversion of this compound into stable metabolites in gastric juice and saliva, demonstrating its destabilization under low gastric oxonium ion concentration (Hovinen et al., 1998).
Antileukemic Activity : Various studies have demonstrated the antileukemic effects of derivatives of this compound, highlighting their potential in cancer treatment (Wampler & Catsoulacos, 1977).
Cytotoxicity and Genotoxicity Investigations : Investigations into the cytotoxicity and genotoxicity of this compound and its derivatives, particularly in relation to DNA repair mechanisms, have been conducted (Salmelin et al., 2000).
Micronuclei Induction in Human Lymphocytes : Studies have assessed the potential of this compound to induce micronuclei in human lymphocytes, contributing to our understanding of its mutagenic and genotoxic activity (Andrianopoulos et al., 2000).
Future Directions
The future directions of research on “N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. More research is also needed to explore its potential applications in various fields .
properties
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-5-7-15(8-6-14)11-3-1-10(2-4-11)9-12(16)17/h1-4H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFMLCWWGDNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146714 | |
Record name | Phenacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)-p-aminophenylacetic acid | |
CAS RN |
10477-72-2 | |
Record name | 4-[Bis(2-chloroethyl)amino]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10477-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010477722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphenacil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-BIS(2-CHLOROETHYL)-P-AMINOPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32842A3UZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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